molecular formula C7H7BrN2O B12121008 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde

5-Bromo-2-(methylamino)pyridine-3-carbaldehyde

Cat. No.: B12121008
M. Wt: 215.05 g/mol
InChI Key: MUHRMTDFESAPLX-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)nicotinaldehyde is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 5-position and a methylamino group is attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylamino)nicotinaldehyde typically involves the bromination of 2-(methylamino)nicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 2-(methylamino)nicotinaldehyde in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of 5-Bromo-2-(methylamino)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(methylamino)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylamino)pyridine: Similar structure but lacks the aldehyde group.

    5-Bromo-2-(methylamino)nicotinic acid: Oxidized form of 5-Bromo-2-(methylamino)nicotinaldehyde.

    5-Bromo-2-(methylamino)nicotinyl alcohol: Reduced form of 5-Bromo-2-(methylamino)nicotinaldehyde

Uniqueness

5-Bromo-2-(methylamino)nicotinaldehyde is unique due to the presence of both the bromine atom and the methylamino group on the nicotinaldehyde scaffold. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

5-bromo-2-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7BrN2O/c1-9-7-5(4-11)2-6(8)3-10-7/h2-4H,1H3,(H,9,10)

InChI Key

MUHRMTDFESAPLX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C=O

Origin of Product

United States

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